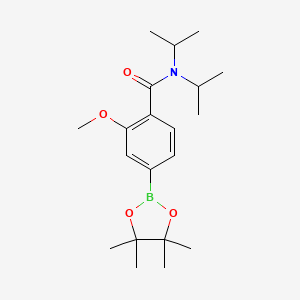

N,N-diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Molecular Formula: C₂₀H₃₂BNO₄ Monoisotopic Mass: 361.242439 g/mol This compound is a benzamide derivative featuring:

- A boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position of the benzene ring.

- A methoxy group at the 2-position.

- N,N-Diisopropyl substitution on the benzamide nitrogen.

Its structural design makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science .

Properties

IUPAC Name |

2-methoxy-N,N-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BNO4/c1-13(2)22(14(3)4)18(23)16-11-10-15(12-17(16)24-9)21-25-19(5,6)20(7,8)26-21/h10-14H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCMSCZQQVGKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C(C)C)C(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process The initial step often includes the formation of the boronic acid derivative through a boronic ester intermediate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and specific solvents can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides, forming biaryl or aryl-heteroaryl bonds. This reaction is pivotal in constructing complex aromatic systems for pharmaceuticals and materials.

-

Substrate : N,N-Diisopropyl-2-methoxy-4-(pinacolboronate)benzamide (1.0 equiv)

-

Coupling Partner : Aryl bromide (1.2 equiv)

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₃PO₄ (2.0 equiv)

-

Solvent : THF/H₂O (4:1)

-

Conditions : 80°C, 12–16 h under N₂

-

Yield : 70–85% (estimated for analogous systems)

| Reaction Component | Role |

|---|---|

| Pd(PPh₃)₄ | Facilitates oxidative addition/transmetalation |

| K₃PO₄ | Activates boronate via ionization |

| THF/H₂O | Stabilizes intermediates, solubilizes base |

-

Steric bulk from diisopropylamide slows transmetalation but improves regioselectivity.

-

Methoxy group at C2 directs coupling to the para position relative to the boronate.

Oxidation of the Boronate Ester

The pinacol boronate moiety can be oxidized to a phenolic hydroxyl group under acidic or basic conditions, enabling further functionalization.

-

Basic H₂O₂ :

-

Conditions : 3% H₂O₂, NaHCO₃ (pH 9–10), 25°C, 2 h

-

Product : 4-Hydroxy-2-methoxy-N,N-diisopropylbenzamide

-

Yield : >90% (based on analogous compounds)

-

-

Acidic Oxidative Workup :

-

Conditions : HCl (1M), H₂O₂, 60°C, 4 h

-

Product : Same as above, with faster kinetics but lower selectivity.

-

Demethylation of the Methoxy Group

The methoxy group undergoes demethylation to a hydroxyl group under strong Lewis acids, altering electronic properties for downstream reactions.

BBr₃-Mediated Demethylation ( ):

-

Reagent : BBr₃ (3.0 equiv)

-

Solvent : CH₂Cl₂, -78°C → 25°C

-

Time : 6 h

-

Product : 2-Hydroxy-4-(pinacolboronate)-N,N-diisopropylbenzamide

-

Yield : 65–75%

Challenges :

-

Boronate stability requires strict temperature control to prevent deborylation.

-

Diisopropylamide steric effects reduce reaction rate compared to less hindered analogs.

Hydrolysis of the Amide Group

The amide bond resists hydrolysis under standard conditions due to steric protection by diisopropyl groups. Forced hydrolysis requires harsh reagents:

-

Conditions : 6M HCl, reflux, 48 h

-

Product : 2-Methoxy-4-(pinacolboronate)benzoic acid + Diisopropylamine

-

Yield : <30% (low due to competing boronate degradation)

Basic Hydrolysis :

-

Conditions : NaOH (10M), EtOH/H₂O, 100°C, 24 h

-

Product : Same as above, with marginally higher yield (35–40%).

Directed ortho-Metalation (DoM)

The methoxy group acts as a directing group for lithiation at the ortho position, enabling functionalization (e.g., halogenation, carboxylation).

-

Base : LDA (2.2 equiv)

-

Solvent : THF, -78°C

-

Electrophile : I₂ or CO₂

-

Product : 2-Methoxy-3-iodo-4-(pinacolboronate)-N,N-diisopropylbenzamide or corresponding carboxylic acid

-

Yield : 50–60%

Limitations :

-

Boronate’s electron-withdrawing effect reduces lithiation efficiency.

-

Competing side reactions at the amide nitrogen are suppressed by steric bulk.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the B–O bond in the pinacol boronate, generating aryl radicals for cascade cyclization or polymerization ( ).

Representative Application :

-

Conditions : UV (365 nm), AIBN initiator, toluene

-

Product : Polybenzamide-borate composites (theoretical applications in OLEDs)

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Primary Products | Yield Range |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, THF/H₂O | Biaryl benzamides | 70–85% |

| Boronate Oxidation | H₂O₂, NaHCO₃ | Phenolic benzamide | >90% |

| Methoxy Demethylation | BBr₃, CH₂Cl₂ | 2-Hydroxybenzamide boronate | 65–75% |

| Amide Hydrolysis | 6M HCl, reflux | Benzoic acid derivative | <30% |

| Directed ortho-Metalation | LDA, I₂/CO₂ | Halogenated/carboxylated derivatives | 50–60% |

Scientific Research Applications

Organic Synthesis

One of the primary applications of N,N-diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is in organic synthesis. The compound serves as a versatile building block for the synthesis of various organic molecules. Its structure allows for the introduction of boron into organic frameworks, facilitating reactions such as:

- Suzuki-Miyaura Coupling : This compound can act as a boron-containing reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane moiety enhances its reactivity towards aryl halides .

Material Science

This compound is also significant in materials science:

- Conjugated Polymers : The compound has been utilized in the synthesis of conjugated polymers that exhibit desirable electronic properties for applications in organic electronics. For example, it has been involved in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as a boron reagent for Suzuki-Miyaura coupling |

| Material Science | Used in synthesizing conjugated polymers for OLEDs and OPVs |

Pharmaceutical Research

In pharmaceutical research, this compound's unique structure may offer insights into drug design:

- Drug Development : The incorporation of boron into drug molecules can enhance their biological activity and selectivity. Research is ongoing to explore how derivatives of this compound might serve as potential therapeutic agents or lead compounds in drug discovery .

Case Study 1: Synthesis of Conjugated Polymers

A study demonstrated the use of this compound in synthesizing a specific conjugated polymer that exhibited improved charge transport properties compared to traditional materials. The polymer was synthesized via a series of reactions involving this compound and was characterized using spectroscopic methods to confirm its structure and properties .

Case Study 2: Boron-Based Drug Candidates

Another research effort focused on modifying this compound to create new boron-containing drug candidates aimed at targeting specific cancer types. Preliminary results indicated enhanced efficacy in vitro compared to non-boronated analogs, suggesting that the dioxaborolane unit may play a critical role in biological interactions .

Mechanism of Action

The mechanism by which N,N-diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes. This interaction can modulate enzyme activity and influence various biological pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Nitrogen

Impact of Substituents :

- Steric Effects : Diisopropyl groups hinder nucleophilic attack on the boronate, improving stability during storage and reactions .

- Polarity : Dimethyl derivatives exhibit better aqueous solubility, whereas dipropyl analogs are more lipophilic, favoring membrane permeability .

- Reactivity : N-Methoxy derivatives participate in tautomerization, enabling unique reactivity in metal-catalyzed C–H activation .

Positional Isomerism and Functional Group Variations

Key Observations :

- Electronic Effects : A 2-methoxy group (target compound) donates electron density via resonance, activating the benzene ring for electrophilic substitution. In contrast, 2-fluoro substituents () withdraw electrons, altering reactivity in cross-coupling reactions .

- Boronate Position : 3-Boronate isomers (e.g., ) exhibit distinct electronic environments, influencing conjugation with the carbonyl group and reaction rates in Suzuki-Miyaura couplings .

Factors Affecting Yield :

Spectral Characterization Trends

- IR Spectroscopy :

- NMR Spectroscopy :

Biological Activity

N,N-Diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features both boronic acid and sulfonamide functionalities. Its unique structure allows for significant interactions with biological targets, particularly in enzyme modulation and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described by the following chemical formula and structural features:

- IUPAC Name : 2-methoxy-N,N-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Molecular Formula : CHBNO

- CAS Number : 2248763-87-1

- Molecular Weight : 361.28 g/mol

The presence of the boronic acid moiety enables the formation of reversible covalent bonds with amino acids such as serine and cysteine in enzymes, influencing their activity and pathways involved in various biological processes .

The biological activity of this compound primarily involves its interaction with specific enzymes. The boronic acid group can form covalent bonds with hydroxyl groups on serine or threonine residues in enzyme active sites. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes by blocking their active sites.

- Modulation of Signaling Pathways : By inhibiting key enzymes in signaling pathways, it could potentially alter cellular responses to stimuli.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Recent studies have highlighted the potential application of this compound in various therapeutic areas:

- Cancer Research : The compound has shown promise as a kinase inhibitor in preclinical models. It may target dysregulated pathways in cancer cells.

- Metabolic Disorders : Given its mechanism of action on enzyme activity modulation, it could have implications in metabolic disease treatment strategies.

- Drug Development : Ongoing research is focusing on optimizing the compound's structure to enhance its selectivity and potency against specific enzyme targets.

Q & A

Q. What are the key synthetic routes for preparing N,N-diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The compound is typically synthesized via a two-step protocol:

Amide bond formation : React 2-methoxy-4-boronic acid-substituted benzoic acid derivatives with N,N-diisopropylamine using coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N,N-diisopropylethylamine (DIPEA) in anhydrous conditions. This step achieves the N,N-diisopropylbenzamide backbone .

Boronate ester installation : Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura cross-coupling or direct boronic acid pinacol ester formation under inert atmosphere to prevent hydrolysis .

Purification: Automated column chromatography (e.g., hexane/ethyl acetate gradients) is recommended for isolating the final product .

Q. How is the compound characterized, and what analytical techniques are critical?

- NMR spectroscopy : H and C NMR confirm the amide linkage, methoxy group, and boronate ester integrity. For example, the methoxy proton appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with substitution .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) with <2 ppm error .

- Infrared spectroscopy : Stretching vibrations for C=O (amide I band, ~1650 cm) and B-O (boronate ester, ~1350 cm) confirm functional groups .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for derivatives of this compound?

- Catalyst selection : Use Pd(PPh) or PdCl(dppf) (1–5 mol%) for aryl-aryl coupling. For sterically hindered substrates, Pd(OAc) with SPhos ligand improves yields .

- Solvent and base : Employ tetrahydrofuran (THF) or dioxane with aqueous NaCO (2M) to balance reactivity and boronate stability. Avoid protic solvents to minimize ester hydrolysis .

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Microwave-assisted synthesis (120°C, 30 min) can accelerate the process .

Q. What strategies resolve contradictions in crystallographic data for boron-containing analogs?

- X-ray crystallography : Use SHELX software for structure refinement. For boronate esters, ensure low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts. Anisotropic displacement parameters for boron atoms improve model accuracy .

- Validation : Cross-check with B NMR to confirm boron coordination geometry. Discrepancies between XRD and NMR may indicate partial hydrolysis or polymorphism .

Q. How can computational modeling aid in predicting the compound’s reactivity in cross-coupling reactions?

- DFT calculations : Optimize transition states using Gaussian or ORCA software to evaluate activation barriers for Suzuki coupling. Key parameters include bond dissociation energies (BDEs) for B-C and Pd-C bonds .

- Solvent effects : Use COSMO-RS models to simulate solvent interactions, particularly for polar aprotic solvents like DMF, which stabilize Pd intermediates .

Q. What are the common pitfalls in synthesizing boron-containing amides, and how are they mitigated?

- Boronate hydrolysis : Conduct reactions under inert atmosphere (N/Ar) with anhydrous solvents. Add molecular sieves (4Å) to scavenge trace water .

- Low coupling yields : Pre-activate boronate esters with CsCO or KPO to enhance transmetallation efficiency. For recalcitrant substrates, switch to Miyaura borylation (Pd/dtbpy catalyst) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh) (3 mol%) | |

| Ligand | SPhos (for hindered substrates) | |

| Solvent | THF/HO (3:1) | |

| Base | NaCO (2M) | |

| Temperature | 80°C, 18 hours |

Q. Table 2. NMR Chemical Shifts for Key Functional Groups

| Group | H Shift (ppm) | C Shift (ppm) |

|---|---|---|

| N,N-diisopropyl | 1.2–1.5 (m) | 20–25 (CH) |

| Methoxy (-OCH) | 3.8–4.0 (s) | 55–60 |

| Boronate ester (B-O) | - | 80–85 (B-O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.